tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate
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Overview
Description
tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyrimidine moiety, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrimidine, tert-butyl chloroformate, and cyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Procedure: The 5-bromopyrimidine is reacted with tert-butyl chloroformate in the presence of a base to form an intermediate. This intermediate is then reacted with cyclopropylamine to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or thiols. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield a new amine derivative of the pyrimidine ring.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamoylation.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This mechanism is similar to other carbamate compounds, which are known to inhibit enzymes by carbamoylation of active site residues.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate
- tert-Butyl (2-bromopyrimidin-5-yl)carbamate
- tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate
Uniqueness
tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may lack the cyclopropyl moiety. The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities.
Properties
IUPAC Name |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-cyclopropylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16(9-4-5-9)10-14-6-8(13)7-15-10/h6-7,9H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFKUGYFFRKJFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682416 |
Source
|
Record name | tert-Butyl (5-bromopyrimidin-2-yl)cyclopropylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-89-2 |
Source
|
Record name | 1,1-Dimethylethyl N-(5-bromo-2-pyrimidinyl)-N-cyclopropylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (5-bromopyrimidin-2-yl)cyclopropylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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